
Anticancer agent 182
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of Anticancer agent 182 involves the extraction of flavonoids from the roots of Muntingia calabura L. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of advanced techniques such as supercritical fluid extraction to improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: : Anticancer agent 182 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its anticancer properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: : The major products formed from these reactions are typically derivatives of the original flavonoid structure, which may exhibit enhanced or altered biological activity .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Anticancer agent 182 is used as a model compound to study the structure-activity relationship of flavonoids. Researchers investigate how modifications to its chemical structure affect its anticancer properties .
Biology: : In biological research, this compound is used to study its effects on cancer cell lines. It helps in understanding the mechanisms of cytotoxicity and apoptosis in cancer cells .
Medicine: : In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer. Its ability to induce cell death in cancer cells makes it a promising candidate for drug development .
Industry: : In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties make it a valuable lead compound for creating more effective cancer treatments .
Mecanismo De Acción
Anticancer agent 182 exerts its effects by inducing apoptosis in cancer cells. It targets specific molecular pathways involved in cell proliferation and survival. The compound interacts with key proteins and enzymes, disrupting their function and leading to cell death . The primary pathways involved include the JAK/STAT3, Wnt/β-catenin, and PI3K/AKT signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other flavonoids with anticancer properties, such as quercetin, kaempferol, and luteolin .
Uniqueness: : What sets Anticancer agent 182 apart is its specific molecular structure, which allows it to interact uniquely with cancer cell targets. Its ability to induce apoptosis through multiple pathways makes it a versatile and potent anticancer agent .
Conclusion
This compound is a promising compound in the fight against cancer. Its unique properties and mechanisms of action make it a valuable subject of research in chemistry, biology, medicine, and industry. Continued research and development could lead to new and effective cancer treatments based on this compound.
Propiedades
Número CAS |
133342-90-2 |
|---|---|
Fórmula molecular |
C18H20O5 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2,3-dimethoxy-5-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol |
InChI |
InChI=1S/C18H20O5/c1-20-13-6-4-11-5-7-15(23-16(11)10-13)12-8-14(19)18(22-3)17(9-12)21-2/h4,6,8-10,15,19H,5,7H2,1-3H3/t15-/m0/s1 |
Clave InChI |
NOBIKWFGKRXGGQ-HNNXBMFYSA-N |
SMILES isomérico |
COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |
SMILES canónico |
COC1=CC2=C(CCC(O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


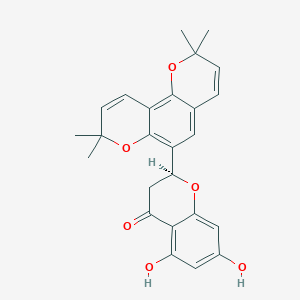
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
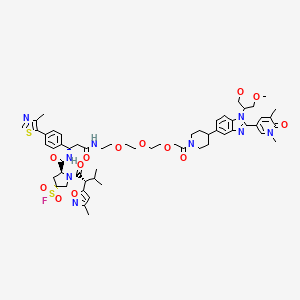
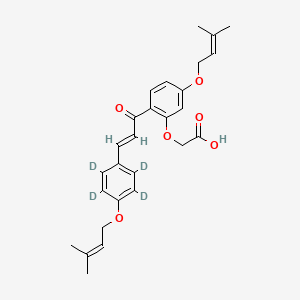
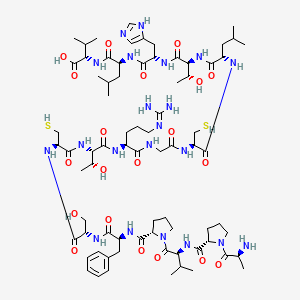
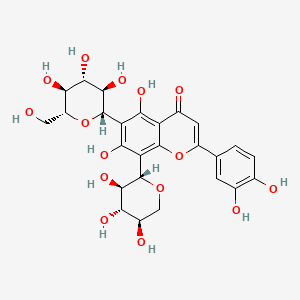
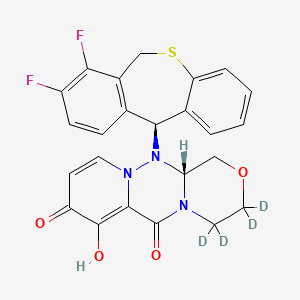
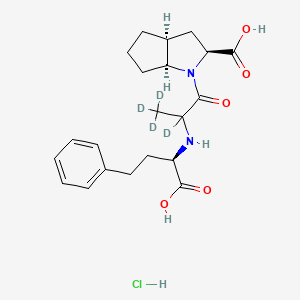
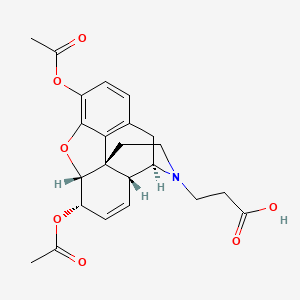
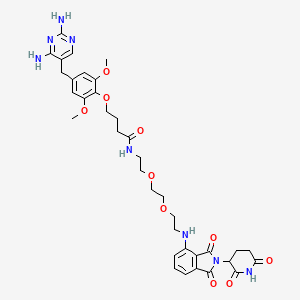
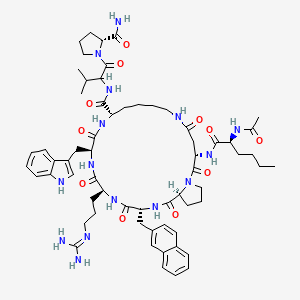

![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
